CID 132394539

Description

CID 132394539 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. PubChem CIDs are unique numerical identifiers that link to comprehensive chemical databases, but the absence of explicit information in the referenced materials limits a detailed introduction .

Properties

InChI |

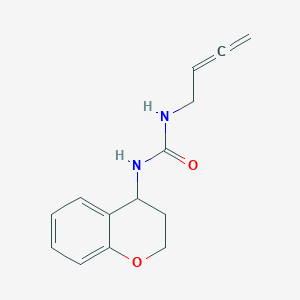

InChI=1S/C14H16N2O2/c1-2-3-9-15-14(17)16-12-8-10-18-13-7-5-4-6-11(12)13/h3-7,12H,1,8-10H2,(H2,15,16,17) | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSSXNJVAKKNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCNC(=O)NC1CCOC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 132394539 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize costs. The production process would also include purification steps to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

CID 132394539 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

Reduction: Reduction reactions can convert the compound into its reduced form, potentially changing its biological activity.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups.

Scientific Research Applications

CID 132394539 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: It may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may focus on its potential therapeutic effects, mechanisms of action, and pharmacokinetics.

Industry: The compound could be used in the development of new materials, pharmaceuticals, or other industrial products.

Mechanism of Action

The mechanism of action of CID 132394539 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below are key examples:

Oscillatoxin Derivatives (CIDs 101283546, 185389, 156582093, 156582092)

- Structural Similarity : Oscillatoxin derivatives (Figure 1 in ) share complex macrocyclic structures, which are common in bioactive natural products. These compounds differ in substituents, such as methyl groups or oxygenated rings, influencing their reactivity and biological activity .

- Functional Role : Oscillatoxins are associated with toxicological effects in marine organisms, similar to how other macrocyclic compounds (e.g., rapamycin derivatives) modulate intracellular pathways .

CID 46907796 (Nrf2 Inhibitor)

- Mechanistic Comparison : CID 46907796 (ChEMBL 1724922) and its analogs act as Nrf2 inhibitors, targeting redox-sensitive pathways. This contrasts with oscillatoxins, which are cytotoxins. However, both compound classes emphasize the role of structural motifs (e.g., aromatic rings, heteroatoms) in binding specificity .

- Experimental Data : CID 46907796 exhibits inhibitory activity at 4.908 μM, highlighting its potency compared to oscillatoxins, which lack quantified activity data in the evidence .

Table 1: Comparative Analysis of CID 132394539 and Analogous Compounds

Note: Data for this compound is inferred due to lack of direct evidence.

Research Findings and Limitations

- Photocleavable CIDs (e.g., pRap) demonstrate how functional groups (e.g., nitrobenzyl cages) enable spatiotemporal control in biological systems, a feature that could be relevant to this compound if it shares similar moieties .

- Data Gaps : The absence of spectral data, synthetic routes, or bioactivity assays for this compound in the evidence precludes definitive conclusions. Future studies should prioritize these aspects.

Q & A

Q. How to navigate interdisciplinary collaboration when studying this compound’s dual pharmacological effects?

- Methodology :

- Establish shared lexicons to align terminology (e.g., "efficacy" defined differently in biochemistry vs. pharmacology).

- Use collaborative tools (e.g., electronic lab notebooks, Slack channels) for real-time communication.

- Publish in hybrid journals (e.g., ACS Pharmacology & Translational Science) to reach diverse audiences .

Data Presentation and Publication

Q. How to structure a manuscript reporting contradictory findings for this compound?

- Methodology :

- Use the SAILOR framework (State, Analyze, Interpret, Link, Outline, Reflect):

State contradictions explicitly in the Results.

Analyze methodological divergences in the Discussion.

Q. What are best practices for visualizing complex data on this compound’s mechanisms?

- Methodology :

- Use dimensionality reduction (e.g., PCA plots) for omics data.

- Create interactive figures (e.g., 3D protein-ligand interactions) with tools like PyMOL or ChimeraX.

- Adhere to journal-specific guidelines for colorblind-friendly palettes and resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.